molecular formula C22H20N4O2 B2836898 2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1021133-09-4

2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2836898
CAS No.: 1021133-09-4
M. Wt: 372.428
InChI Key: NKBVJUMHAQYJLB-UHFFFAOYSA-N
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Description

This compound features a hybrid structure integrating an indole core substituted with a phenyl-1,3,4-oxadiazole moiety at the 3-position, linked via an ethanone bridge to a pyrrolidine ring. The indole scaffold is known for its role in modulating biological targets such as kinases and antimicrobial agents, while the 1,3,4-oxadiazole ring enhances metabolic stability and π-stacking interactions with biomolecules . The pyrrolidine group contributes to solubility and pharmacokinetic properties, distinguishing it from morpholine-containing analogs .

Properties

IUPAC Name

2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-20(25-12-6-7-13-25)15-26-14-18(17-10-4-5-11-19(17)26)22-24-23-21(28-22)16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBVJUMHAQYJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a novel synthetic molecule that incorporates both oxadiazole and indole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, as well as its mechanisms of action.

Structural Overview

The compound can be broken down into three significant components:

  • Indole moiety : Known for its presence in many biologically active compounds.
  • Oxadiazole ring : Associated with various pharmacological activities, including antimicrobial and anticancer effects.
  • Pyrrolidine group : Often contributes to the modulation of biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and indole structures. The specific compound under review has shown promising results in vitro against various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against human lung adenocarcinoma (A549) and other cancer cell lines.
  • Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54910Induction of apoptosis
MCF-715ROS generation and mitochondrial damage
HeLa12Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly against multidrug-resistant strains of bacteria.

Key Findings:

  • Bacterial Strains Tested : The compound exhibited activity against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : It disrupts bacterial cell membrane integrity and inhibits protein synthesis.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus8 µg/mLMembrane disruption
Escherichia coli16 µg/mLInhibition of protein synthesis

Case Study 1: Anticancer Efficacy in A549 Cells

In a controlled laboratory setting, the compound was administered to A549 cells at varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent. Flow cytometry analysis revealed significant increases in apoptotic cell populations at higher doses .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using standard broth microdilution methods to determine the efficacy against resistant strains. The compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for further development as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including the compound . The oxadiazole moiety is known for enhancing the biological activity of compounds due to its ability to interact with biological targets effectively.

Case Studies

A series of studies have synthesized and evaluated various oxadiazole derivatives for their anticancer potential:

  • Bajaj et al. reported that 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives demonstrated significant potency against breast cancer cell lines (MCF-7), outperforming standard anticancer drugs like Adriamycin .
  • Taha et al. synthesized bis-indole oxadiazoles which exhibited enhanced thymidine phosphorylase inhibitory activity, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds incorporating the oxadiazole structure have shown efficacy against a range of pathogens.

Synthesis and Activity

Research conducted by various groups has focused on synthesizing oxadiazole derivatives and evaluating their antimicrobial activities:

  • A study reported the synthesis of 3-(1,3,4-Oxadiazol-2-yl) derivatives that exhibited significant antimicrobial activity against several bacterial strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been another area of interest. Specifically, it has been studied for its ability to inhibit enzymes involved in critical biochemical pathways.

Notum Inhibition

Recent findings indicate that certain oxadiazole derivatives act as potent inhibitors of Notum, an enzyme that negatively regulates the Wnt signaling pathway. This inhibition could have implications for cancer treatment and regenerative medicine .

Summary of Applications

ApplicationDescriptionKey Findings
Anticancer ActivityInhibits cancer cell proliferation via FAK and EGFR inhibitionSignificant activity against MCF-7 and other lines
Antimicrobial ActivityEffective against various bacterial strainsDemonstrated substantial antimicrobial properties
Enzyme InhibitionInhibits Notum enzyme, impacting Wnt signaling pathwayPotential implications for cancer therapy

Chemical Reactions Analysis

Nucleophilic Substitution at Oxadiazole Sulfur

The sulfur atom in the 1,3,4-oxadiazole ring acts as a nucleophilic site. Reactions with alkyl halides or aryl halides under basic conditions yield thioether derivatives.

Reaction ConditionsProductYieldSource
CH₃I, K₂CO₃, DMF, 60°C, 6 hMethylthio-oxadiazole analog78%
4-Nitrobenzyl bromide, Et₃N, THF, reflux4-Nitrobenzylthio-oxadiazole derivative65%

This reactivity is attributed to the electron-withdrawing oxadiazole ring enhancing sulfur's nucleophilicity.

Indole NH Deprotonation and Alkylation

The indole NH undergoes deprotonation with strong bases (e.g., NaH) followed by alkylation with electrophiles:

BaseElectrophileSolventProductYieldSource
NaHCH₃IDMFN-Methylindole derivative82%
LDA (-78°C)Allyl bromideTHFN-Allylindole analog68%

The reaction preserves the oxadiazole and pyrrolidine moieties while modifying indole’s electronic profile.

Ethanone Carbonyl Reactivity

The ketone group participates in nucleophilic additions and condensations:

Schiff Base Formation

Reaction with primary amines yields imine derivatives:

AmineConditionsProductYieldSource
BenzylamineEtOH, Δ, 12 hN-Benzylimine derivative75%
4-AminopyridineToluene, molecular sievesPyridine-linked imine63%

Reduction to Alcohol

NaBH₄ reduces the ketone to a secondary alcohol:

Reducing AgentSolventProductYieldSource
NaBH₄MeOH1-(Pyrrolidin-1-yl)-2-hydroxyethane89%

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole ring undergoes regioselective modifications:

Electrophilic Aromatic Substitution

Nitration and halogenation occur at the phenyl group attached to oxadiazole:

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 h5-(3-Nitrophenyl)-oxadiazole derivative70%
Br₂, FeCl₃CH₂Cl₂, 25°C, 1 h5-(4-Bromophenyl)-oxadiazole analog85%

Ring-Opening Reactions

Acid hydrolysis cleaves the oxadiazole ring to form hydrazide intermediates:

AcidTemperatureProductYieldSource
HCl (6M)Reflux5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide92%

Pyrrolidine Ring Modifications

The pyrrolidine moiety undergoes N-functionalization:

ReactionConditionsProductYieldSource
Acetylation (Ac₂O)Pyridine, 25°C, 6 hN-Acetylpyrrolidine derivative88%
Sulfonation (ClSO₃H)DCM, 0°C, 2 hN-Sulfonylpyrrolidine analog73%

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the indole or phenyl rings:

Reaction TypeCatalystProductYieldSource
Suzuki (Aryl-Bpin)Pd(PPh₃)₄, K₂CO₃3-(4-Methoxyphenyl)-indole derivative81%
Sonogashira (Alkyne)PdCl₂(PPh₃)₂, CuI5-(Phenylethynyl)-oxadiazole analog67%

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the indole’s C2–C3 bond:

ConditionsProductYieldSource
UV (254 nm), acetoneIndole-cyclopropane fused product58%

Comparison with Similar Compounds

Morpholine-Based Analogs

Example Compound: 1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1l)

  • Structural Differences : Morpholine replaces pyrrolidine.
  • Biological Activity :
    • CA-IX Inhibition : IC50 = 0.42 µM (vs. 0.85 µM for standard acetazolamide) .
    • Cytotoxicity : IC50 = 8.7 µM against ID8 ovarian cancer cells .
  • Key Findings : Morpholine derivatives exhibit stronger CA-IX inhibition but lower cytotoxicity compared to pyrrolidine analogs, likely due to differences in membrane permeability .

Indole-Oxadiazole Hybrids with Pyrrolidine

Example Compound: 1-[(3S)-3-[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyrrolidin-1-yl]ethanone (ZINC49171024)

  • Structural Differences : Indole is substituted at the 3-position with a methylene-oxadiazole group.
  • Biological Activity: Antimicrobial Potential: Broad-spectrum activity against N. gonorrhoeae, S. aureus, and E. faecium via SAM-dependent methyltransferase inhibition .
  • Key Findings : The indole-oxadiazole-pyrrolidine scaffold shows promise for overcoming antibiotic resistance, though substitution patterns (e.g., methylene vs. direct linkage) affect target specificity .

Thiadiazole and Pyrazole Derivatives

Example Compound: 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

  • Structural Differences : Thiadiazole replaces oxadiazole; acetyl-pyrrole substituent present.
  • Biological Activity :
    • Antioxidant Activity : DPPH scavenging IC50 = 12.3 µM (vs. 8.5 µM for ascorbic acid) .
  • Key Findings : Thiadiazole derivatives exhibit comparable antioxidant activity but reduced thermal stability compared to oxadiazole analogs .

Pharmacological and Physicochemical Data Comparison

Compound Molecular Weight Key Functional Groups Biological Activity Reference
Target Compound 403.45 Indole, oxadiazole, pyrrolidine Data not explicitly reported
1l (Morpholine analog) 312.31 Morpholine, oxadiazole CA-IX IC50 = 0.42 µM; Cytotoxicity IC50 = 8.7 µM
ZINC49171024 379.42 Indole-methyl-oxadiazole, pyrrolidine Broad-spectrum antimicrobial activity
DK5 (Oxadiazole-fluoropyridine hybrid) 395.38 Oxadiazole, fluoropyridine PARP-1 inhibition (IC50 = 7.1 µM)

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of hydrazide derivatives with aromatic carboxylic acids under polyphosphoric acid (PPA) catalysis. Subsequent coupling of the oxadiazole-indole intermediate with a pyrrolidine ethanone moiety is achieved through nucleophilic substitution or condensation reactions. Key conditions include:

  • Temperature control : Reflux in ethanol or glacial acetic acid for cyclization steps .
  • Catalysts : PPA for oxadiazole ring formation ; inert atmospheres (N₂/Ar) to prevent oxidation during sensitive steps .
  • Purification : Column chromatography or recrystallization from ethanol to isolate high-purity products .

Basic: Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., indole C-3 vs. C-1 substitution) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peaks at m/z 322–336 for related analogs) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when synthesizing the oxadiazole-indole core?

  • Solvent selection : Ethanol or DMF improves solubility of intermediates, reducing side-product formation .
  • Catalyst screening : Substituting PPA with POCl₃ or Eaton’s reagent may enhance cyclization efficiency .
  • Time-dependent monitoring : Use TLC or inline IR to terminate reactions at optimal conversion (e.g., 6–8 hours for hydrazide cyclization) .
  • Scale-up considerations : Continuous flow reactors improve heat transfer and reproducibility for large-scale synthesis .

Advanced: How should discrepancies in reported biological activity data (e.g., antimicrobial vs. neuroprotective effects) be resolved?

  • Assay standardization :
    • Concentration ranges : Test doses from 1–100 µM to avoid false negatives from solubility limits .
    • Control compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to validate experimental conditions .
  • Target specificity profiling : Use kinase panels or receptor-binding assays to distinguish off-target effects (e.g., cannabinoid receptor CB1 vs. CB2 selectivity) .
  • Data normalization : Report activities as % inhibition relative to vehicle controls, with triplicate measurements to address variability .

Advanced: What structure-activity relationship (SAR) trends govern its biological activity?

Modification Impact on Activity Evidence
Phenyl substituents Electron-withdrawing groups (e.g., -F, -CF₃) enhance receptor-binding affinity .
Oxadiazole position 5-Phenyl substitution improves metabolic stability compared to 2-phenyl analogs .
Pyrrolidine moiety N-methylation reduces cytotoxicity while retaining target engagement .

Advanced: What in vitro and in vivo models are suitable for evaluating its neuropharmacological potential?

  • In vitro :
    • Cannabinoid receptor assays : Competitive binding studies using [³H]CP-55,940 to measure CB1/CB2 affinity .
    • Neuronal cell lines : SH-SY5Y or PC12 cells for neuroprotection assays under oxidative stress (H₂O₂-induced apoptosis) .
  • In vivo :
    • Rodent models : Tail-flick test (analgesia) or open-field test (anxiolytic effects) with dose ranges of 10–50 mg/kg .
    • Pharmacokinetics : Plasma half-life determination via LC-MS/MS after IV/oral administration .

Advanced: How can computational methods predict its metabolic pathways and toxicity?

  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with CYP450 enzymes (e.g., CYP3A4) .
  • ADMET prediction : SwissADME or ProTox-II to estimate bioavailability, hepatotoxicity, and Ames test outcomes .
  • Metabolite identification : Use GLORY or Meteor Nexus to simulate phase I/II metabolism (e.g., hydroxylation at indole C-5) .

Basic: What are the compound’s stability profiles under varying storage conditions?

  • Temperature : Store at -20°C in amber vials; degradation >10% observed after 30 days at 25°C .
  • Solubility : Soluble in DMSO (>50 mM), ethanol (~10 mM); avoid aqueous buffers (pH <5 causes precipitation) .
  • Light sensitivity : UV-Vis spectra show photodegradation peaks at 254 nm; use light-protected containers .

Advanced: How can researchers validate target engagement in complex biological systems?

  • Chemical proteomics : Employ affinity-based protein profiling (ABPP) with biotinylated probes .
  • Transcriptomics : RNA-seq to identify downstream gene expression changes (e.g., CREB signaling in CB1 activation) .
  • Thermal shift assays : Monitor protein melting shifts to confirm direct target binding .

Basic: What safety precautions are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles; use fume hoods for powder handling .
  • Waste disposal : Incinerate at >800°C for halogenated waste compliance .
  • First aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

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